molecular formula C16H24O B056881 (-)-8-Phenylmenthol CAS No. 65253-04-5

(-)-8-Phenylmenthol

Cat. No. B056881
CAS RN: 65253-04-5
M. Wt: 232.36 g/mol
InChI Key: WTQIZFCJMGWUGZ-BPLDGKMQSA-N
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Description

(-)-8-Phenylmenthol is a chiral compound that belongs to the class of privileged scaffolds for asymmetric synthesis. It is derived from the inexpensive monoterpene isopulegol, with high stereoselectivity observed in its synthesis and related systems. Hydrogen atom transfer (HAT) has been utilized to circumvent disfavored Friedel-Crafts reactions in its derivatization, allowing for a variety of aryl and heteroaryl sulfonates to undergo formal hydroarylation to form 8-arylmenthols, including (-)-8-Phenylmenthol (Crossley et al., 2016).

Synthesis Analysis

The synthesis of (-)-8-Phenylmenthol and related compounds involves innovative strategies to overcome synthetic challenges. For example, the radical arylation of isopulegol has been successfully employed, demonstrating the utility of HAT in the formation of these compounds with high stereoselectivity (Crossley et al., 2016).

Molecular Structure Analysis

The molecular structure of (-)-8-Phenylmenthol has been elucidated through techniques such as X-ray crystallography, which confirmed the structure of its derivatives and provided insights into its stereochemistry (Caamaño et al., 2000).

Chemical Reactions and Properties

(-)-8-Phenylmenthol serves as a chiral auxiliary in asymmetric reactions, directing the stereochemistry of carboxylates preformed from its structure. Reductions and coupling reactions exhibit high stereoselectivity, highlighting the compound's utility in synthetic chemistry (Fang et al., 2000).

Physical Properties Analysis

The physical properties of (-)-8-Phenylmenthol, such as solubility and phase behavior, can be inferred from studies on its synthesis and applications. Techniques such as residual dipolar couplings have been used for the stereochemical assignment and conformational analysis of freely rotating groups in molecules like (-)-8-Phenylmenthol (Sánchez-Pedregal et al., 2009).

Chemical Properties Analysis

The chemical behavior of (-)-8-Phenylmenthol, including its reactions with electrophilic and nucleophilic reagents, illustrates its reactivity and the influence of its phenyl group on its chemical properties. Studies have detailed its reactions, including cycloadditions and protonation events, shedding light on its versatile chemical nature (Komatsu et al., 1977).

Scientific Research Applications

  • Asymmetric Reactions Using Chiral Auxiliaries : (-)-8-Phenylmenthol has been used effectively as a chiral auxiliary in asymmetric reactions. For instance, it was involved in the stereoselective synthesis of carboxylates, with the stereochemical outcome consistent with chelated transition states (Fang et al., 2000).

  • Development of New Chiral Auxiliaries : It has been foundational in the development of new families of chiral auxiliaries. A study demonstrated comparable diastereoselectivity between a novel auxiliary and (-)-8-Phenylmenthol (Gélat et al., 2015).

  • Derivatization and Hydrogen Atom Transfer : (-)-8-Phenylmenthol has been used in the derivatization of isopulegol, facilitating the formation of 8-arylmenthols, which are significant in asymmetric synthesis (Crossley et al., 2016).

  • Formation of Complexes : It has been converted into various complexes like the tricarbonyl (η6-arene) chromium(0) complex, which provided insights into geometric interactions and crystal structure (Chapman et al., 1999).

  • Structural Analysis and Stereochemical Assignment : The compound has been utilized in the structural analysis of small molecules, particularly in determining conformation and stereochemical assignment using residual dipolar couplings (Sánchez-Pedregal et al., 2009).

  • Synthesis of Chiral Alcohols and Amines : In the realm of organic synthesis, (-)-8-Phenylmenthol has facilitated the synthesis of tertiary allylic alcohols and amines with high diastereoselectivities (Wipf & Stephenson, 2003).

properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQIZFCJMGWUGZ-BPLDGKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369326
Record name (-)-Phenmenthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-8-Phenylmenthol

CAS RN

65253-04-5
Record name (-)-Phenmenthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-8-Phenylmenthol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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